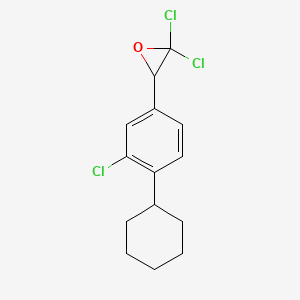
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes multiple chlorine atoms and a cyclohexylphenyl group.
Preparation Methods
The synthesis of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the epoxidation of 2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)propene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve the use of more scalable and cost-effective reagents and processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane can be compared with other epoxides and chlorinated organic compounds. Similar compounds include:
2,2-Dichloro-3-(3-chlorophenyl)oxirane: Lacks the cyclohexyl group, leading to different chemical and biological properties.
3-(3-Chloro-4-cyclohexylphenyl)oxirane: Lacks the 2,2-dichloro substitution, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61299-51-2 |
|---|---|
Molecular Formula |
C14H15Cl3O |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane |
InChI |
InChI=1S/C14H15Cl3O/c15-12-8-10(13-14(16,17)18-13)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |
InChI Key |
UHMPMRUMDDURPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3C(O3)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















